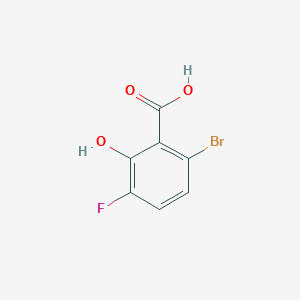

6-Bromo-3-fluoro-2-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

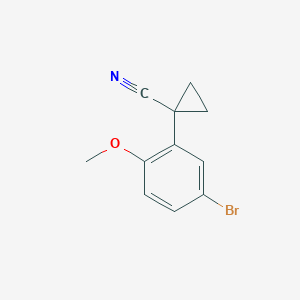

“6-Bromo-3-fluoro-2-hydroxybenzoic acid” is a compound with the molecular formula C7H4BrFO3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “6-Bromo-3-fluoro-2-hydroxybenzoic acid” includes a benzene ring substituted with bromo, fluoro, and hydroxy groups, as well as a carboxylic acid group . The InChI code for this compound is 1S/C7H4BrFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) .Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-3-fluoro-2-hydroxybenzoic acid” is 235.01 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 233.93278 g/mol .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Characterization

The synthesis techniques for halogenated benzoic acids have been refined to offer higher yields and purities, making them suitable for industrial-scale production. For example, a method for synthesizing 3-Bromo-2-fluorobenzoic acid achieves a purity of 99.202% using bromination, hydrolysis, diazotization, and deamination under optimized conditions (Zhou Peng-peng, 2013).

Studies on the structural opportunities provided by substituting halogen atoms in benzoic acid derivatives have led to the development of novel compounds with potential applications in drug discovery and material science. The regioflexible substitution of 1,3‐Difluorobenzene into various benzoic acids demonstrates the versatility of modern organometallic methods in creating a range of functionalized aromatic compounds (M. Schlosser & C. Heiss, 2003).

Material Science and Photophysics

- Axial substitution in subphthalocyanines with hydroxybenzoic acids has been shown to enhance the photophysical properties of these compounds, suggesting their utility in organic photovoltaics and supercapacitors. The introduction of m‐hydroxybenzoic acid into the axial position of bromo‐subphthalocyanine significantly increases fluorescence quantum efficiency, demonstrating the potential of these compounds in optoelectronic applications (Zhuo-Huan Li et al., 2020).

Environmental Studies

- The photodegradation of parabens, which are esters of p-hydroxybenzoic acid used as preservatives, has been studied under various conditions. These studies are vital for understanding how to remove these compounds from wastewater effectively. Photodegradation in the presence of ultraviolet C lamps and hydrogen peroxide has proven to be an efficient method for degrading hazardous water contaminants, including various paraben compounds (M. Gmurek et al., 2015).

Eigenschaften

IUPAC Name |

6-bromo-3-fluoro-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIPIAHUIGDGRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-fluoro-2-hydroxybenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)

![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)